molecular formula C11H13NO B13497464 2-Cyclobutyl-1-(pyridin-3-yl)ethan-1-one

2-Cyclobutyl-1-(pyridin-3-yl)ethan-1-one

Cat. No.: B13497464
M. Wt: 175.23 g/mol
InChI Key: GTUOGCSKGCVOTB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutyl-1-(pyridin-3-yl)ethan-1-one typically involves the reaction of cyclobutyl bromide with pyridin-3-yl ethanone under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutyl-1-(pyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-1-(pyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclobutyl-1-(pyridin-3-yl)ethan-1-one is unique due to its specific combination of a cyclobutyl group and a pyridin-3-yl group attached to an ethanone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

2-cyclobutyl-1-pyridin-3-ylethanone

InChI

InChI=1S/C11H13NO/c13-11(7-9-3-1-4-9)10-5-2-6-12-8-10/h2,5-6,8-9H,1,3-4,7H2

InChI Key

GTUOGCSKGCVOTB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CC(=O)C2=CN=CC=C2

Origin of Product

United States

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